p-Tert-octylphenol phenol formaldehyde

Description

Properties

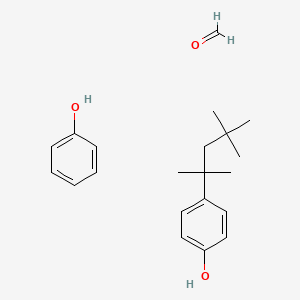

Molecular Formula |

C21H30O3 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

formaldehyde;phenol;4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C14H22O.C6H6O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;7-6-4-2-1-3-5-6;1-2/h6-9,15H,10H2,1-5H3;1-5,7H;1H2 |

InChI Key |

LCFXEDHCUSTZKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C=C1)O |

Related CAS |

37604-36-7 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of P Tert Octylphenol Formaldehyde Resins

Alkylation Precursors and p-Tert-Octylphenol Monomer Synthesis

The primary route to synthesizing the p-tert-octylphenol (PTOP) monomer is through the Friedel-Crafts alkylation of phenol (B47542) with an olefin, specifically a dimer of isobutene. This electrophilic aromatic substitution reaction is a cornerstone of industrial alkyl phenol production. google.com

The alkylation of phenol with diisobutene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of the diisobutene by an acid catalyst, forming a tertiary carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring.

Initially, substitution can occur at both the ortho and para positions relative to the hydroxyl group. researchgate.net However, the reaction is reversible. Through a process of dealkylation and re-alkylation, the thermodynamically more stable para-substituted isomer, p-tert-octylphenol, becomes the predominant product. researchgate.net The steric hindrance imposed by the bulky tert-octyl group at the para position makes further substitution less likely, contributing to the selectivity of the reaction.

While various acid catalysts can be employed for this Friedel-Crafts reaction, including homogeneous catalysts like sulfuric acid and aluminum chloride, industrial synthesis overwhelmingly prefers heterogeneous catalysts. google.com Strongly acidic cation exchange resins are the catalysts of choice due to significant environmental and operational advantages, such as reduced corrosion and simplified catalyst separation from the product mixture. google.comresearchgate.net

These catalysts are typically solid polymer beads with sulfonic acid groups (-SO3H) providing the acidic sites for the reaction. Common types include sulfonated, divinylbenzene-crosslinked polystyrene resins (e.g., Amberlyst) and H-type sulfonated styrene-divinylbenzene copolymer resins. google.comgoogle.comgoogle.com The porous structure of these resins allows the reactants to diffuse to the active acidic sites where the alkylation occurs. The efficiency and longevity of the catalyst are key performance indicators in the industrial production of p-tert-octylphenol. google.com For instance, studies have shown that certain resins like Amberlyst 36 Dry can achieve chemical equilibrium much faster than other types, such as KU-23 10/60. researchgate.net

The yield and purity of p-tert-octylphenol are highly dependent on several key reaction parameters. Precise control of these variables is necessary to maximize the formation of the desired para-isomer and minimize by-products like ortho-tert-octylphenol and di-octyl phenols. google.comhexiechem.com

The molar ratio of phenol to diisobutene is also a critical factor, with ratios typically ranging from 1:1 to 8:1. google.com The addition of a small amount of water (1-5%) has been shown to surprisingly favor the formation of p-tert-octylphenol. google.com This is in contrast to anhydrous conditions which may yield other products like p-tert-butyl phenol. google.com

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 90°C - 140°C | Affects reaction rate and equilibrium; high temperatures can cause dealkylation. google.comgoogle.com |

| Pressure | Up to 5 bar | Maintains reactants in the liquid phase. google.com |

| Phenol:Diisobutene Molar Ratio | 1:1 to 8:1 | Influences product distribution and minimizes di-alkylation. google.com |

| Catalyst | Strongly acidic cation exchange resin | Provides acidic sites for the reaction; preferred for industrial use. google.com |

| Water Content | 1-5% | Selectively promotes the formation of p-tert-octylphenol. google.com |

p-Tert-Octylphenol Formaldehyde (B43269) Resin Polymerization Mechanisms

Once the p-tert-octylphenol monomer is synthesized and purified, it is reacted with formaldehyde to form the final polymer resin. Depending on the catalyst and the molar ratio of formaldehyde to phenol, different types of resins can be produced.

Resole resins are produced under basic conditions with a molar excess of formaldehyde to p-tert-octylphenol. researchgate.net Common base catalysts include sodium hydroxide (B78521) (NaOH) and calcium hydroxide (Ca(OH)₂). prepchem.comgoogle.com The reaction proceeds through a series of condensation steps, ultimately forming a cross-linked thermosetting polymer upon heating.

The mechanism begins with the deprotonation of the phenolic hydroxyl group by the base, forming a phenoxide ion. This phenoxide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of formaldehyde. This initial reaction is known as hydroxymethylation. google.com

The first step in the base-catalyzed polymerization is the addition of formaldehyde to the phenol ring to form hydroxymethylphenols. In the case of p-tert-octylphenol, the para position is blocked by the bulky octyl group. Therefore, the hydroxymethylation reaction occurs exclusively at the two ortho positions. prepchem.comresearchgate.net

The reaction results in the formation of mono-methylolated and di-methylolated p-tert-octylphenol. prepchem.com The phenoxide ion activates the aromatic ring, making it highly susceptible to electrophilic attack by formaldehyde at the ortho positions. The choice of catalyst can influence the rate and extent of hydroxymethylation. These reactive hydroxymethyl groups then condense with other phenol molecules (at the ortho positions) or with each other to form methylene (B1212753) bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-), respectively, leading to the growth of the polymer chain. researchgate.net Subsequent heating of this resol prepolymer results in extensive cross-linking to form a rigid, three-dimensional network.

| Parameter | Condition | Role/Mechanism |

|---|---|---|

| Catalyst | Base (e.g., NaOH, Ca(OH)₂) | Deprotonates phenol to form the reactive phenoxide ion. prepchem.comgoogle.com |

| Formaldehyde:PTOP Molar Ratio | > 1 | Ensures formation of hydroxymethylphenols for subsequent cross-linking. researchgate.net |

| Initial Reaction | Hydroxymethylation | Nucleophilic addition of formaldehyde to the ortho positions of the phenoxide ion. google.com |

| Intermediate Products | Monomethylol- and Dimethylol-p-tert-octylphenol | Reactive species that undergo further condensation. prepchem.com |

| Polymerization | Condensation | Formation of methylene and ether bridges, leading to polymer growth and cross-linking. researchgate.net |

Resole Resin Synthesis: Base-Catalyzed Condensation Pathways

Formation and Stability of Methylene and Dimethylene Ether Linkages

During the base-catalyzed condensation of p-tert-octylphenol and formaldehyde, two principal types of linkages are formed between the phenolic units: methylene bridges (-CH₂-) and dimethylene ether bridges (-CH₂-O-CH₂-). wikipedia.orgresearchgate.net The formation of these linkages is a critical step in the polymerization process, ultimately defining the resin's network structure.

The reaction pathways are as follows:

Methylene Bridge Formation: A methylol group on one phenol can react with an open ortho position on another phenol ring, eliminating a molecule of water. wikipedia.org

Dimethylene Ether Bridge Formation: Two methylol groups from different phenolic units can condense to form a dimethylene ether linkage, also with the elimination of water. wikipedia.org

The stability of these linkages differs, particularly under thermal stress. Dimethylene ether linkages are known to be less thermally stable than methylene bridges. epa.gov Upon heating to temperatures around 160°C, dimethylene ether linkages can dissociate. epa.gov This dissociation can lead to the formation of an o-methylene quinone intermediate, a reactive species that plays a role in the subsequent curing and cross-linking reactions of the resin. researchgate.netepa.gov Molecular modeling studies have indicated the presence of intramolecular hydrogen bonds between the oxygen atoms of the dimethylene ether linkages and the hydroxyl groups of adjacent phenolic units, which influences the resin's structural characteristics. researchgate.net

Quantitative Aspects of Formaldehyde Reactivity in Resole Formation

The molar ratio of formaldehyde to p-tert-octylphenol (F/P) is a paramount factor in determining the structure and properties of the resulting resole resin. kpi.ua Since resoles are synthesized with an F/P ratio greater than one, there is sufficient formaldehyde to react with most of the available ortho positions on the p-tert-octylphenol rings, leading to the formation of mono-, di-, and trimethylolphenols (though dimethylol products are predominant for p-substituted phenols). wikipedia.orgprepchem.com

The excess formaldehyde ensures that the prepolymer is rich in reactive hydroxymethyl groups, which allows the resin to self-cure upon heating without the need for an external cross-linking agent. wikipedia.orgacs.org This is why resoles are often referred to as "one-step" resins. wikipedia.orgekb.eg The degree of cross-linking is directly related to the F/P ratio; studies on general phenolic resins have shown that the highest cross-linking density is achieved when the F/P ratio is between 1.3 and 1.4. kpi.ua This ratio maximizes the formation of methylene bridges, which are crucial for a robust, thermoset network. kpi.ua

Table 1: Effect of Formaldehyde/Phenol (F/P) Molar Ratio on Resole Properties

| F/P Molar Ratio | Resulting Prepolymer Structure | Curing Characteristics | Final Network Structure |

| > 1 (e.g., ~1.5) | Rich in hydroxymethyl and benzylic ether groups wikipedia.org | Self-curing upon heating ("one-step") wikipedia.org | Highly cross-linked 3D network wikipedia.org |

| Approaches 1 | Fewer available methylol groups for cross-linking | Slower cure rate | Lower cross-link density |

Novolac Resin Synthesis: Acid-Catalyzed Condensation Pathways

Novolac resins are synthesized under acidic conditions with a molar ratio of formaldehyde to p-tert-octylphenol (F/P) of less than one. wikipedia.orggoogle.com This sub-stoichiometric amount of formaldehyde is a defining feature of novolac synthesis. The resulting polymers are typically linear or lightly branched thermoplastic resins with low molecular weights, composed of p-tert-octylphenol units linked primarily by methylene bridges. wikipedia.orgyoutube.com Unlike resoles, novolacs are not self-curing and require the addition of a hardening agent, such as hexamethylenetetramine (hexamine), to form a cross-linked thermoset network upon heating. wikipedia.orgekb.eg

Impact of Aldehyde-to-Phenol Molar Ratios on Novolac Polymer Architecture

The F/P molar ratio is a critical parameter that dictates the molecular architecture of the final novolac polymer. Since the ratio is kept below one, there is insufficient formaldehyde to link all the phenol rings together, which prevents the formation of an extensive network and results in a thermoplastic prepolymer. wikipedia.orggoogle.com

The specific F/P ratio directly controls the average molecular weight and the degree of polymerization of the novolac resin. google.com

Lower F/P Ratios (e.g., 0.3-0.7): Result in lower molecular weight resins with shorter chain lengths, consisting of fewer repeating phenolic units. google.comnasa.gov

Higher F/P Ratios (e.g., 0.7-0.9): Lead to higher molecular weight resins with longer, more branched chains. google.com To achieve a number average molecular weight in the range of 800 to 2000 g/mol , an F/P ratio between 0.7 and 0.9 is typically employed. google.com

If the F/P ratio were to approach one, the system would, in theory, become fully linked via methylene bridges, generating a single, highly cross-linked molecule rather than a thermoplastic prepolymer. wikipedia.org Therefore, precise control of this ratio is essential for producing a novolac resin that remains fusible and soluble before the final curing step.

Role of Catalysis in Polymerization Kinetics and Regioselectivity

The choice of catalyst is fundamental in directing the polymerization of p-tert-octylphenol formaldehyde resins, influencing not only the reaction rate (kinetics) but also the position on the phenol ring where formaldehyde attaches (regioselectivity). researchgate.net While resoles are formed under basic conditions, novolacs require acid catalysis. wikipedia.org The nature of the acid catalyst—whether it is an inorganic mineral acid or an organic acid—can have a profound impact on the reaction. pjsir.orggoogle.com

Effects of Inorganic and Organic Acid Catalysts

Both inorganic and organic acids are used to catalyze the formation of novolac resins from p-tert-octylphenol and formaldehyde. google.comgoogle.com The catalyst's strength (as indicated by its pKa value) and its concentration directly affect the reaction kinetics and the molecular weight of the resulting resin. pjsir.org

Inorganic Acids: Strong mineral acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and hydrochloric acid (HCl) are effective and popular catalysts due to their low cost and high reactivity. ekb.egcore.ac.uk Sulfuric acid is noted for producing resins with good water resistance. core.ac.uk However, these strong acids can be difficult to remove from the final product and may require a neutralization step, which leaves salts in the resin. core.ac.uk

Organic Acids: A wide range of organic acids, including oxalic acid, formic acid, p-toluenesulfonic acid, and trichloroacetic acid, are also used. google.comcore.ac.ukprepchem.com Studies have shown a direct correlation between the acidity of the organic acid and the properties of the final resin. Acids with lower pKa values (i.e., stronger acids) tend to result in shorter induction periods, higher yields, and resins with higher molecular weights. pjsir.org Oxalic acid is particularly favored because it can be decomposed into volatile components at elevated temperatures (above 140°C), allowing for its easy removal during the distillation phase of production and resulting in a cleaner, salt-free novolac. google.comcore.ac.uk

Table 2: Comparison of Common Acid Catalysts in Novolac Synthesis

| Catalyst Type | Examples | pKa (approx.) | Characteristics and Effects on Resin |

| Inorganic | Sulfuric Acid (H₂SO₄) | -3.0 | Popular, low cost; produces resins with good water resistance core.ac.uk |

| Phosphoric Acid (H₃PO₄) | 2.15 | Yields light-colored resins core.ac.uk | |

| Hydrochloric Acid (HCl) | -6.3 | Can give better results than sulfuric or phosphoric acids in some cases core.ac.uk | |

| Organic | p-Toluenesulfonic Acid | -2.8 | Soluble in oils, aiding raw material utilization core.ac.uk |

| Trichloroacetic Acid | 0.66 | Yields light-colored resins; can be decomposed by heat for removal core.ac.uk | |

| Oxalic Acid | 1.25 | Weak acid; reduces unreacted monomers; decomposes for easy removal google.comcore.ac.uk |

Influence of Base Catalysts (e.g., Ammonium Hydroxide, Tertiary Amines, Metal Hydroxides)

The polymerization of p-tert-octylphenol and formaldehyde is frequently carried out under basic conditions to produce resol-type resins. The choice of base catalyst plays a pivotal role in the reaction kinetics and the final molecular architecture of the resin.

Ammonium hydroxide is a commonly employed catalyst in the synthesis of resol resins. Its volatile nature allows for its removal during the later stages of condensation, which can be advantageous in minimizing the final ash content of the resin. The nitrogen atom in ammonia (B1221849) can also be incorporated into the resin structure, forming aminomethylene bridges, which can influence the curing characteristics and thermal stability of the final product. Research on ammonia-catalyzed phenol-formaldehyde resins has shown that at lower molar ratios of ammonia to phenol, the nitrogen tends to remain in the cured resin. njit.edu

Tertiary amines, such as triethylamine, also serve as effective catalysts. Their catalytic activity stems from their basicity, which facilitates the formation of the phenoxide ion, the reactive species in the initial addition reaction with formaldehyde. The steric hindrance of the tertiary amine can influence the regioselectivity of the formaldehyde addition to the p-tert-octylphenol aromatic ring. Studies on amine-catalyzed phenol-formaldehyde reactions indicate that the final concentrations of residual monomers are dependent on both the initial formaldehyde-to-phenol ratio and the amount of the tertiary amine catalyst used. researchgate.net

Metal hydroxides, particularly those of alkali and alkaline earth metals like sodium hydroxide and calcium hydroxide, are potent catalysts that significantly accelerate the polymerization rate. ajchem-a.com Calcium hydroxide, for instance, has been used in the synthesis of p-tert-octylphenol formaldehyde resols. prepchem.com The catalytic action of metal hydroxides is attributed to the formation of metal-phenoxide complexes, which enhances the nucleophilicity of the phenol. ajchem-a.com The nature of the metal cation can influence the structure of the resulting resin. For example, in the synthesis of phenol-formaldehyde resins, calcium oxide has been shown to favor the addition of formaldehyde to the ortho positions of the phenolic ring, whereas sodium hydroxide tends to direct addition to the para position. researchgate.net

Metal-Mediated Polymerization Mechanisms and Their Catalytic Effects

Beyond simple metal hydroxides, other metal compounds can mediate the polymerization of p-tert-octylphenol and formaldehyde, often through more complex catalytic mechanisms. These metal-mediated processes can offer enhanced control over the resin's structure and properties.

A study on metal-mediated polymerization of phenol-formaldehyde resins provides valuable insights that can be extended to p-tert-octylphenol systems. researchgate.netnih.govmdpi.comnih.gov In this research, various metal catalysts, including barium hydroxide (Ba(OH)₂), sodium carbonate (Na₂CO₃), lithium hydroxide (LiOH), and zinc acetate (B1210297) ((CH₃COO)₂Zn), were evaluated for their cure-acceleration effects. researchgate.netnih.govmdpi.comnih.gov The efficiency of these catalysts in accelerating the synthesis was found to follow the order: Na₂CO₃ > (CH₃COO)₂Zn > Ba(OH)₂ > LiOH. researchgate.netnih.govnih.gov

The catalytic mechanism of zinc acetate is particularly noteworthy. It is proposed that zinc acetate may form chelating compounds with the phenol, where a metal-ligand bond promotes the linkage of formaldehyde to the ortho position of the phenolic hydroxyl group. researchgate.netnih.govmdpi.comnih.gov This ortho-directing effect can lead to a more linear polymer chain, which can influence the resin's flow characteristics and curing behavior. The formation of these metal-ligand complexes can also enhance the thermal stability of the resulting resin. nih.gov

The catalytic effect of different metal ions on the properties of the synthesized phenolic resins is summarized in the table below.

| Catalyst | Viscosity (mPa·s) | Gel Time (s) at 120°C |

| Barium Hydroxide | 1250 | 1850 |

| Sodium Carbonate | 1800 | 1200 |

| Lithium Hydroxide | 980 | 2100 |

| Zinc Acetate | 1650 | 1450 |

Data adapted from a study on metal-mediated polymerization of phenolic resins. researchgate.net

Solvent Effects on Polymerization Processes and Resulting Resin Structures

The solvent used in the synthesis of p-tert-octylphenol formaldehyde resins is not merely an inert medium but can actively influence the reaction kinetics and the structure of the final polymer. The choice of solvent can affect the solubility of the reactants and the growing polymer chains, the reaction temperature through its boiling point, and the removal of water formed during condensation.

Aprotic non-polar solvents like toluene (B28343) are often employed in the synthesis of these resins. google.com Toluene serves multiple functions: it acts as a diluent to control the reaction rate and prevent gelation, it facilitates the removal of water via azeotropic distillation which drives the condensation reaction forward, and it can act as a washing agent during the purification of the resin. google.com The use of a solvent like iso-octane has also been reported in the synthesis of a p-tert-octylphenol resol. prepchem.com

The polarity of the solvent can influence the reaction rate. A study on the reaction of substituted phenols with formaldehyde in different solvents showed that the rate of reaction is highest in a less polar solvent like 1,4-dioxane (B91453) compared to more polar solvents like methanol, ethanol, and isopropanol. krishisanskriti.org This suggests that the transition state of the reaction is less polar than the reactants, and a less polar solvent stabilizes the transition state to a lesser extent, leading to a faster reaction.

Optimization of Synthesis Parameters for Structural Control and Yield

To achieve desired properties in p-tert-octylphenol formaldehyde resins, precise control over synthesis parameters is crucial. Key parameters that are manipulated include reaction time, temperature, and the molar ratio of the monomers.

The reaction between p-tert-octylphenol and formaldehyde proceeds through an initial addition reaction, forming hydroxymethylphenols, followed by a condensation reaction that leads to chain growth. Both of these reactions are highly temperature-dependent.

Initially, the reaction is often carried out at a moderate temperature, typically between 70°C and 100°C, to favor the addition reaction and control the exotherm. researchgate.net As the reaction progresses, the temperature may be increased to facilitate the condensation reactions and the removal of water. For instance, a synthesis might involve an initial condensation at 85°C for several hours, followed by heating to a higher temperature (e.g., 170°C) for dehydration. prepchem.com

Controlled temperature profiling is essential to manage the molecular weight and viscosity of the resin. A rapid increase in temperature can lead to an uncontrolled condensation reaction, resulting in premature gelation. The reaction time is also a critical factor; longer reaction times generally lead to higher molecular weights and viscosities. researchgate.net

The molar ratio of formaldehyde to p-tert-octylphenol (F/P) is one of the most significant factors determining the structure and properties of the resulting resin. For resol-type resins, a molar excess of formaldehyde is used, with F/P ratios typically greater than one. wikipedia.org

An increase in the F/P molar ratio generally leads to a higher degree of methylolation on the p-tert-octylphenol ring, resulting in a more branched polymer with a higher crosslink density upon curing. kpi.ua This, in turn, affects the physical properties of the resin, such as viscosity and solid content. Research has shown that with an increase in the formaldehyde to liquefied wood molar ratio (a system analogous to phenol-formaldehyde), the yield and viscosity of the resin increase, while the free phenol content decreases. researchgate.net

The following table illustrates the effect of the formaldehyde/phenol molar ratio on the properties of a phenolic resin.

| Formaldehyde/Phenol Molar Ratio | Viscosity (mPa·s) | Solid Content (%) | Free Phenol Content (%) |

| 1.2 | 700.00 | 74.17 | 18.45 |

| 1.6 | 2055.00 | 76.10 | 8.20 |

| 1.8 | 3396.67 | 77.99 | 4.00 |

| 2.0 | 4033.33 | 78.86 | 2.87 |

| 2.2 | 4235.00 | 78.72 | 2.25 |

| 2.4 | 4856.67 | 79.39 | 1.92 |

Data adapted from a study on the effect of F/P ratio on the properties of phenolic resins. researchgate.net

By carefully selecting the F/P ratio, the degree of branching, molecular weight, and ultimately the performance characteristics of the p-tert-octylphenol formaldehyde resin can be tailored to specific applications.

Molecular Architecture and Structural Characterization of P Tert Octylphenol Formaldehyde Resins

Elucidation of Oligomeric and Polymeric Structural Features

The polymerization process of p-tert-octylphenol and formaldehyde (B43269) proceeds through several stages, beginning with the formation of intermediate species and culminating in a complex three-dimensional network. The initial reaction involves the electrophilic substitution of formaldehyde on the activated aromatic ring of p-tert-octylphenol, leading to the formation of hydroxymethylphenols. These intermediates then react further to build the polymeric structure.

The first step in the formation of p-tert-octylphenol formaldehyde resins is the creation of methylolated intermediates. Under alkaline catalysis (resol type) or acid catalysis (novolac type), formaldehyde reacts with p-tert-octylphenol at the ortho positions, as the para position is blocked by the bulky tert-octyl group. This results in the formation of 2-methylol-4-tert-octylphenol (monomethylolated) and 2,6-dimethylol-4-tert-octylphenol (dimethylolated) as the primary initial products. prepchem.com The relative amounts of these intermediates are influenced by the molar ratio of formaldehyde to p-tert-octylphenol and the reaction conditions. For instance, a higher formaldehyde ratio tends to favor the formation of dimethylolated species. These intermediates are the fundamental building blocks of the final resin.

The methylolated intermediates are highly reactive and undergo further condensation reactions to form larger oligomers and polymers. The formation of the network structure occurs through the reaction of a methylol group with an active hydrogen on another phenol (B47542) ring, resulting in the formation of a methylene (B1212753) bridge (-CH2-) and the elimination of a water molecule. Alternatively, two methylol groups can react to form a dibenzyl ether bridge (-CH2-O-CH2-), which is less stable and can subsequently rearrange to a methylene bridge and release formaldehyde.

As the reaction progresses, these linkages lead to the formation of linear chains, branched structures, and eventually a highly crosslinked three-dimensional network. The degree of branching and crosslinking is a critical factor determining the resin's properties, such as its viscosity, melting point, and mechanical strength. The extent of this network formation is dependent on factors like the initial monomer ratio, catalyst type, temperature, and reaction time. For example, resol resins, synthesized with an excess of formaldehyde under alkaline conditions, are characterized by the presence of reactive methylol groups that allow for thermal crosslinking without the need for an external curing agent. In contrast, novolac resins, formed with an excess of phenol under acidic conditions, require a curing agent like hexamethylenetetramine to achieve a crosslinked network.

The terminal groups of the polymer chains in p-tert-octylphenol formaldehyde resins play a significant role in their reactivity and final structure. In resol-type resins, the chain ends are often capped with reactive methylol (-CH2OH) groups. researchgate.net These groups are crucial for the curing process, as they can react upon heating to form further methylene or ether linkages, leading to the final hardened, crosslinked network.

Another important, albeit transient, terminal group is the o-methylene quinone (quinone methide). This reactive intermediate is formed by the dehydration of a methylolphenol. It can react with other phenolic hydroxyl groups or active methylene groups, contributing to the complexity of the final resin architecture. The presence and reactivity of these terminal groups are key determinants of the resin's curing behavior and the properties of the final cured material.

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful technique for the detailed structural analysis of p-tert-octylphenol formaldehyde resins. dtic.milusda.gov By analyzing the chemical shifts of the carbon atoms in the polymer, it is possible to identify and quantify the different types of linkages and substitution patterns within the resin structure. researchgate.net

For instance, ¹³C NMR can distinguish between methylene bridges connecting ortho-ortho, ortho-para, and para-para positions on the phenolic rings. It can also identify and quantify the presence of methylol groups and dibenzyl ether linkages. The analysis of the aromatic region of the spectrum provides information on the degree of substitution on the phenolic rings. This detailed structural information is crucial for correlating the synthesis parameters with the final resin architecture and properties. nih.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts for Key Structural Moieties in Phenolic Resins

| Structural Moiety | Chemical Shift Range (ppm) |

| Methylene Bridges (-CH2-) | 30 - 45 |

| Methylol Groups (-CH2OH) | 60 - 70 |

| Dibenzyl Ether Bridges (-CH2-O-CH2-) | 70 - 80 |

| Unsubstituted Aromatic Carbons | 110 - 130 |

| Substituted Aromatic Carbons | 140 - 160 |

Note: The exact chemical shifts can vary depending on the specific substitution patterns and the solvent used for analysis.

Fourier Transform Infrared (FTIR) spectroscopy is another indispensable tool for the characterization of p-tert-octylphenol formaldehyde resins. chem-soc.si It is particularly useful for identifying the various functional groups present in the resin and for monitoring the progress of the polymerization and curing reactions. usda.gov

The FTIR spectrum of a p-tert-octylphenol formaldehyde resin exhibits characteristic absorption bands corresponding to different vibrational modes of the molecules. For example, a broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups and methylol groups. The C-H stretching vibrations of the alkyl groups and aromatic rings appear in the 2800-3100 cm⁻¹ region. The presence of methylene bridges can be confirmed by bands around 1480 cm⁻¹. The C-O stretching of the phenolic hydroxyl group is typically observed around 1230 cm⁻¹.

By monitoring the changes in the intensity of these characteristic bands over time, it is possible to follow the consumption of reactants and the formation of products during the synthesis and curing processes. For instance, a decrease in the intensity of the bands associated with methylol groups and an increase in the intensity of bands related to methylene bridges would indicate the progression of the crosslinking reaction. swst.org

Table 2: Key FTIR Absorption Bands for p-Tert-Octylphenol Formaldehyde Resins

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H Stretching | Phenolic -OH, Methylol -OH |

| 2800-3100 | C-H Stretching | Aromatic and Aliphatic C-H |

| 1600-1610 | C=C Stretching | Aromatic Ring |

| ~1480 | C-H Bending | Methylene Bridge (-CH2-) |

| ~1230 | C-O Stretching | Phenolic C-OH |

| ~1010 | C-O Stretching | Methylol C-OH |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight (MW) and molecular weight distribution of p-tert-octylphenol formaldehyde resins. This method separates polymer molecules based on their hydrodynamic volume in solution. The analysis provides key metrics such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). researchgate.net

The molecular weight distribution is a crucial factor influencing the resin's physical properties and processing behavior. lcms.cz Resins with a greater proportion of low-molecular-weight species tend to exhibit more significant flow, particularly at lower temperatures. swst.org Conversely, higher molecular weight generally leads to enhanced performance characteristics. lcms.cz The PDI value indicates the breadth of the molecular weight distribution; a value closer to 1.0 signifies a more uniform polymer chain length, whereas higher values indicate a wider range of molecular weights. researchgate.netyoutube.com For phenolic resins, PDI values can range from 1.1 to 5.3. researchgate.net

Specialized GPC columns, such as those with polar packing materials, are often employed for the analysis of polar phenol-formaldehyde resins to prevent interactions between the polymer and the column packing material, which could otherwise lead to inaccurate molecular weight measurements. gimitec.com

| Resin Type | Weight-Average Molecular Weight (Mw) (g/mol) | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Low MW PF (LMwPF) | 526 | 478 | 1.10 |

| Medium MW PF (MMwPF) | 1889 | 726 | 2.60 |

| Commercial PF Resin | 5178 | 977 | 5.30 |

Data adapted from a study on phenol formaldehyde resins. researchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Decomposition Product Profiling

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to investigate the thermal decomposition of polymers like p-tert-octylphenol formaldehyde resin. The method involves the thermal degradation of the polymer in an inert atmosphere at a controlled temperature, followed by the separation and identification of the resulting volatile fragments. rsc.orgchromatographyonline.com This analysis provides a detailed profile of the decomposition products, offering insights into the resin's chemical structure, monomeric units, and cross-linking patterns. researchgate.net

When subjected to pyrolysis, the polymeric chains of the resin undergo scission, breaking molecular bonds to form smaller, volatile compounds. rsc.orgresearchgate.net For p-tert-octylphenol formaldehyde resins, the primary pyrolysis products identified are p-tert-octylphenol and its methylated derivatives, such as 2-methyl-p-tert-octylphenol. rsc.org The mass spectra of these products show characteristic base peaks; for instance, p-tert-octylphenol typically exhibits a base peak at a mass-to-charge ratio (m/z) of 135. rsc.org

At higher pyrolysis temperatures (above 500-550°C), further secondary reactions can occur, leading to the formation of a variety of other compounds, including phenol, cresols, xylene, toluene (B28343), and benzene (B151609). researchgate.netresearchgate.net The identification of these fragments helps to reconstruct the original polymer structure and understand its thermal stability. cnrs.fr

| Compound | Typical Mass-to-Charge Ratio (m/z) of Base Peak | Source/Comment |

|---|---|---|

| p-Tert-octylphenol | 135 | Primary product from octylphenol-based resins rsc.org |

| 2-Methyl-p-tert-octylphenol | 149 | Primary product from octylphenol-based resins rsc.org |

| Phenol | 94 | General product of PF resin degradation researchgate.net |

| p-Cresol | 108 | General product of PF resin degradation researchgate.net |

| o-Cresol | 108 | General product of PF resin degradation researchgate.net |

| Toluene | 92 | Formed at higher pyrolysis temperatures researchgate.netresearchgate.net |

| Benzene | 78 | Formed at higher pyrolysis temperatures researchgate.netresearchgate.net |

| Carbon Monoxide | 28 | Result of methylene oxidation researchgate.net |

| Carbon Dioxide | 44 | Result of methylene oxidation researchgate.net |

Theoretical and Computational Modeling of p-Tert-Octylphenol Formaldehyde Resin Systems

Molecular Dynamics Simulations for Conformational Studies and Polymer Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the structure-property relationships of polymers at an atomic level. arxiv.org For p-tert-octylphenol formaldehyde resins, MD simulations provide insights into the conformational behavior of polymer chains, which is dictated by factors such as the types of chemical linkages (e.g., methylene vs. dimethylene ether bridges) and terminal groups (e.g., methylol groups). researchgate.net These simulations model the movement of atoms over time, allowing researchers to observe how polymer chains fold, entangle, and interact, ultimately determining macroscopic properties like the glass transition temperature (Tg). nih.gov For example, simulations of phenolic resins have successfully predicted Tg values that align well with experimental data, such as a simulated Tg of 526 K for a 1.5:1 formaldehyde-to-phenol ratio resin, compared to an empirical value of 530 K. nih.gov

Computational Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are a defining structural feature of p-tert-octylphenol formaldehyde resins. Computational analyses are used to model and visualize these critical interactions. najah.edued.gov In resins with methylene bridges, strong intramolecular hydrogen bonds form between the hydroxyl groups of adjacent p-tert-octylphenol units. researchgate.net For resins containing dimethylene ether linkages, hydrogen bonds can also form between the oxygen atoms of the ether bridge and the hydroxyl groups of neighboring phenolic units. researchgate.net These hydrogen bonding networks cause the hydroxyl groups to cluster together, often in the center of the molecule, which restricts the mobility of the polymer segments and influences the accessibility of reactive sites. researchgate.netresearchgate.net The strength and extent of this network are crucial determinants of the resin's thermal and mechanical properties.

Modeling of Prepolymer Structural Evolution and Gel Point Determination

Computational modeling is employed to simulate the polymerization process, tracking the structural evolution from monomers to prepolymers and ultimately to a cross-linked network. researchgate.netconicet.gov.ar These kinetic models account for variables such as the reactant molar ratio, catalyst concentration, and temperature to predict the growth of polymer chains. researchgate.net

A critical parameter in this process is the gel point, which marks the transition from a viscous liquid state to an elastic solid gel. mdpi.com This transition is characterized by a dramatic increase in viscosity as a three-dimensionally cross-linked network forms. acs.orgntnu.no The gel point can be determined experimentally using rheology, by observing the point where the storage modulus (G') and the loss modulus (G'') crossover. mdpi.com Computational models are validated against such experimental data. For a standard phenolic resin, the gel point has been observed to occur after approximately 2106 seconds (35.1 minutes) at 100°C. mdpi.com Modeling this behavior is essential for controlling the curing process and achieving desired material properties.

Environmental Fate and Degradation Mechanisms of 4 Tert Octylphenol Component of the Resin

Abiotic Degradation Pathways and Stability of 4-tert-Octylphenol (B29142) in Environmental Matrices

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For 4-tert-octylphenol, the primary abiotic pathways considered are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Based on the chemical structure of 4-tert-octylphenol and its observed stability in the abiotic controls of biodegradation experiments, hydrolysis is considered a negligible removal process in aquatic environments. service.gov.ukoekotoxzentrum.ch The stability of the aromatic ring and the alkyl chain against reaction with water under typical environmental pH and temperature conditions contributes to its persistence against hydrolytic degradation.

Photolysis, or photodegradation, is the breakdown of compounds by photons. While direct photolysis of 4-tert-octylphenol is generally believed to be a minor removal process in the aquatic environment, its rate can be influenced by several factors. service.gov.uk Research has shown that the photolytic depletion of 4-tert-octylphenol is dependent on light intensity, the pH of the reaction mixture, the initial concentration of the compound, and the presence of other substances commonly found in natural waters. pwr.edu.plresearchgate.net

The presence of certain natural water constituents can significantly accelerate photolytic degradation. For instance, the addition of nitrate (B79036) has been shown to enhance the decay rate of 4-tert-octylphenol substantially. pwr.edu.pl In one study, the time for 50% degradation was about eight times shorter in the presence of nitrate (2 mg/L) compared to degradation without any additives. pwr.edu.plresearchgate.net

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are more effective in degrading 4-tert-octylphenol than direct photolysis. pwr.edu.plnih.gov One such process is the photo-Fenton reaction, where the degradation is promoted by the presence of iron(III) ions under UV or simulated solar irradiation. researchgate.netnih.gov This process is due to the reaction with hydroxyl radicals generated by the Fe(III) aquacomplexes. nih.gov The optimal pH for this Fe(III)-promoted photodegradation has been found to be around 3.5. nih.gov Studies have identified 4-tert-octyl catechol as a potential photooxidation product under these conditions. researchgate.netnih.gov

| Parameter | Condition | Effect on Photodegradation Rate | Reference |

| Light Intensity | Increased Intensity | Increased Degradation | pwr.edu.pl |

| pH | Optimal pH 3.5 (with Fe(III)) | Increased Degradation | nih.gov |

| Initial Concentration | Lower Concentration | Increased Degradation Efficiency | nih.gov |

| Additives | Presence of Nitrate (NO₃⁻) | Significantly Increased Degradation | pwr.edu.pl |

| Additives | Presence of Fe(III) | Promotes Degradation via Hydroxyl Radicals | researchgate.netnih.gov |

Biodegradation Mechanisms and Environmental Persistence of 4-tert-Octylphenol

Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. This process is a key factor in determining the environmental persistence of 4-tert-octylphenol.

4-tert-Octylphenol is not considered to be readily biodegradable; however, it does meet the criteria for inherent biodegradation, meaning it has the potential to biodegrade, albeit slowly. service.gov.uk Its persistence in the environment is significant, with a reported half-life in the water phase ranging from 7 to 50 days. pwr.edu.pl

Several factors limit the biodegradation of 4-tert-octylphenol. Its low water solubility and high octanol-water partition coefficient (log Kow of 4.12) cause it to preferentially adsorb to organic matter in sediments and soils. service.gov.ukpwr.edu.pl In anaerobic sediments, 4-tert-octylphenol is not considered to be biodegradable. pwr.edu.pl However, certain microorganisms have demonstrated the ability to degrade this compound. For example, the microscopic fungus Umbelopsis isabellina has been identified as an effective tool for the bioremediation and detoxification of environments contaminated with 4-tert-octylphenol. mdpi.com In marine water, biodegradation has been estimated to remove approximately 25% of the available 4-tert-octylphenol. nih.gov

The degradation of 4-tert-octylphenol, whether through biotic or abiotic pathways, can lead to the formation of various transformation products. It is important to note that in some cases, these degradation products may be more toxic than the original compound. nih.gov

During photodegradation processes, particularly those involving advanced oxidation, specific byproducts have been identified. As mentioned, 4-tert-octyl catechol is a recognized photooxidation product. researchgate.netnih.gov Investigations into the photocatalytic degradation of 4-tert-octylphenol using titanium dioxide (TiO₂) have revealed the formation of several byproducts with different molecular weights. researchgate.net

A significant indirect source of 4-tert-octylphenol in the environment is the degradation of octylphenol (B599344) ethoxylates (OPEs). service.gov.ukumweltprobenbank.de OPEs are a group of non-ionic surfactants widely used in industrial processes and consumer products. oecd.orgcampro-webshop.eu While the ethoxylates themselves are not considered endocrine disruptors, they can break down in the environment to form the more persistent and hormonally active 4-tert-octylphenol. umweltprobenbank.deineris.fr

Advanced Polymer Science Applications and Chemical Modifications of P Tert Octylphenol Formaldehyde Resins

Mechanistic Insights into Resin Functionality in Material Systems

The utility of p-tert-octylphenol formaldehyde (B43269) resins in advanced polymer science applications stems from a sophisticated interplay of chemical and physical interactions at the molecular level. These resins are instrumental in modifying the properties of various material systems, particularly in the realm of rubber compounding and polymeric blends. Their effectiveness is rooted in their unique chemical structure, which allows for a range of functionalities including adhesion, tackification, and crosslinking.

Fundamental Principles of Tackifier Functionality in Polymeric Blends (e.g., Synthetic Polyisoprene)

Tackifiers are crucial additives in adhesive and sealant formulations, where they are blended with base polymers that provide cohesion but lack inherent stickiness. kuraray.com The primary functions of a tackifier are to generate tack and improve specific adhesion, measured as peel strength. specialchem.com P-tert-octylphenol formaldehyde resins, as a class of tackifiers, operate on several fundamental principles to achieve these effects in polymeric blends, including those with synthetic polyisoprene.

A key principle is the compatibility between the tackifier and the base polymer. kuraray.com The alkyl group in p-tert-octylphenol enhances the resin's compatibility with non-polar elastomers. researchgate.net This miscibility is essential for the tackifier to effectively modify the properties of the polymer blend. kuraray.com

Tackifiers typically have a low molecular weight, generally between 300 and 2000 g/mol . specialchem.com This allows them to dilute the polymer network, which in turn reduces the modulus of the adhesive formulation. kuraray.comspecialchem.com According to the Dahlquist criterion, for an adhesive to exhibit tack, its elastic modulus must be below a certain value, allowing it to deform and wet the substrate surface under light pressure.

Another critical function of a tackifier is to increase the glass transition temperature (Tg) of the adhesive blend. kuraray.comspecialchem.com Adhesives are most effective near their Tg. By raising the Tg of the formulation to near its intended use temperature, the tackifier enhances the energy dissipation at the bond line, which translates to higher tack and peel strength. kuraray.com This is in contrast to plasticizers, which lower the Tg of a formulation. specialchem.com

The concentration of the tackifier is a critical parameter that must be optimized to achieve the desired balance of adhesive and cohesive properties. As the concentration of the tackifier increases, tack and peel strength generally increase up to a certain point, while shear strength tends to decrease. kuraray.com

The following table outlines the fundamental principles of tackifier functionality:

| Principle | Mechanism of Action |

| Polymer Compatibility | Ensures miscibility of the tackifier within the base polymer matrix, which is crucial for effective property modification. kuraray.com |

| Modulus Reduction | The low molecular weight of the tackifier dilutes the polymer network, lowering the modulus to meet the Dahlquist criterion for tack. specialchem.com |

| Glass Transition Temperature (Tg) Increase | Elevates the Tg of the blend to the optimal range for energy dissipation and adhesive performance. kuraray.com |

| Surface Energy Modification | The tackifier alters the surface properties of the blend to promote wetting and adhesion to substrates. nbinno.com |

Crosslinking Reactions with Unsaturated Polymers: Formation of Chroman Structures via 1,4-Cycloaddition to Alkenes

Heat-reactive versions of p-tert-octylphenol formaldehyde resins, which contain methylol groups, can act as effective curing agents for a variety of elastomers, including natural rubber (NR), butyl rubber (IIR), EPDM, nitrile rubber (NBR), and chloroprene rubber (CR). nbinno.commade-in-china.com Unlike traditional sulfur vulcanization, which forms sulfur crosslinks, phenolic resin curing results in the formation of stable carbon-carbon and ether crosslinks. hmroyal.com This enhances the mechanical strength, thermal stability, and aging resistance of the rubber products. hmroyal.comnbinno.comnbinno.com

One of the key chemical reactions involved in the crosslinking of unsaturated polymers with phenolic resins is the formation of chroman structures. This reaction proceeds through an ene-type mechanism, which is formally a 1,4-cycloaddition to the alkene moieties present in the unsaturated polymer chains.

The process is initiated by the thermal activation of the methylol groups on the phenolic resin in the presence of an acid catalyst. This leads to the formation of a quinone methide intermediate. This highly reactive intermediate then undergoes a 1,4-cycloaddition reaction with a double bond in the polymer backbone. This reaction results in the formation of a chroman ring, which effectively creates a stable, covalent crosslink between the resin and the polymer chain. These chroman-based crosslinks contribute significantly to the improved heat resistance and dimensional stability of the vulcanized rubber.

Chemical Modification Strategies for Tailored Resin Performance

Functionalization with Specific Chemical Moieties (e.g., Maleimide (B117702) Groups) to Enhance Reactivity

To enhance the performance characteristics of phenolic resins, they can be functionalized with specific chemical groups that introduce new reaction pathways. One such strategy is the incorporation of maleimide groups. researchgate.net Maleimides are known to readily react with thiols and can also undergo thermal polymerization. researchgate.netiris-biotech.de

A study has demonstrated the successful functionalization of a resole-type p-tert-octylphenol formaldehyde resin with maleimide groups. researchgate.net The resulting maleimide-functionalized phenolic resin (MPF) exhibited a higher curing temperature compared to the unmodified resin. researchgate.net Furthermore, thermogravimetric analysis revealed that the polymerized MPF had significantly higher thermal stability. researchgate.net

This enhanced thermal performance is attributed to the dual curing mechanism. The resin undergoes a two-stage curing process: first, the condensation of methylol groups, and second, the addition polymerization of the maleimide groups. researchgate.net This leads to a more densely crosslinked network, which is more resistant to thermal degradation. researchgate.net

The introduction of maleimide functionality provides a versatile platform for creating high-performance materials. The maleimide group can be used to graft other molecules onto the resin backbone or to create novel crosslinked structures with improved properties.

Co-condensation with Other Phenols or Aldehydes: Copolymerization for Diversified Properties

Copolymerization through the co-condensation of p-tert-octylphenol with other phenolic compounds or the use of different aldehydes in conjunction with formaldehyde is an effective strategy for diversifying the properties of the resulting resins. This approach allows for the fine-tuning of characteristics such as flexibility, compatibility, and reactivity.

For instance, the incorporation of natural and renewable phenols like lignin or cardanol into the resin structure can lead to materials with unique properties. Lignin, with its hyperbranched structure, can act as a crosslinking hub, enhancing the network formation and stiffening effect in rubber composites. njtech.edu.cn Cardanol, which possesses a long, flexible alkyl chain, can improve the compatibility of the resin with natural rubber. njtech.edu.cn

Similarly, modifying the aldehyde component can also lead to resins with altered properties. While formaldehyde is the most common aldehyde used, others can be employed to change the structure and characteristics of the resin. For example, the use of glyoxal or paraformaldehyde in place of or in addition to formaldehyde has been shown to affect the viscosity, bonding strength, and volatile organic compound (VOC) emissions of the resulting resins. nih.gov

By strategically selecting co-monomers, it is possible to create a wide array of phenolic resins with properties tailored for specific applications. This copolymerization approach offers a powerful tool for developing advanced materials with enhanced performance and potentially improved sustainability profiles.

Post-Synthesis Modification Techniques: Epoxidation, Esterification, and Urea-Melamine Modification

Post-synthesis modification of p-tert-octylphenol formaldehyde resins is a critical area of research aimed at tailoring the polymer's properties for specific high-performance applications. These techniques introduce new functional groups to the resin backbone, enhancing characteristics such as crosslinking density, flexibility, and adhesion.

Epoxidation involves modifying the phenolic hydroxyl groups to include an epoxide functional group. This transformation significantly increases the resin's ability to crosslink, resulting in a more robust and stronger polymer network. researchgate.net The presence of the reactive oxirane ring allows for further reactions with various curing agents, creating a highly durable thermoset material with improved thermal and chemical resistance.

Esterification is another key modification technique, often employed to enhance the resin's solubility and compatibility with other materials. A notable example is the modification with rosin (B192284), a natural resin. In this process, the p-tert-octylphenol formaldehyde resin is reacted with rosin and a polyol, such as glycerol or pentaerythritol, in the presence of an esterification catalyst like p-toluenesulfonic acid. patsnap.com This creates a rosin-ester-modified phenolic resin with altered properties suitable for applications in printing inks and coatings.

Data derived from an example formulation for a rosin-modified phenolic resin. patsnap.com

Urea-Melamine Modification introduces nitrogen-containing heterocyclic structures into the phenolic resin matrix, leading to copolymers with unique attributes. p-Tert-octylphenol can be used as the phenol (B47542) derivative in the synthesis of phenol urea/melamine formaldehyde copolymers. google.com The incorporation of melamine, in particular, can significantly improve the water repellency, dimensional stability, and bond durability of the final product. ncsu.eduresearchgate.net Research on melamine-modified urea formaldehyde (MUF) resins shows a clear correlation between melamine content and resin performance. As melamine content increases, properties such as internal bond strength and water resistance improve, while formaldehyde emission decreases. usda.gov

General trends observed in the study of melamine-modified urea formaldehyde resins. usda.gov

Chemical Approaches for Resin Stabilization and Long-Term Integrity (e.g., Reaction with Salicylic Acid)

Ensuring the long-term stability of phenolic resins is crucial for their application in durable goods. One chemical approach involves the stabilization of modified resins through targeted reactions. For instance, amine-modified alkylphenol formaldehyde resins can exhibit improved stability when reacted with salicylic acid. google.com This stabilization method involves the reaction between the amine-modified resin and salicylic acid to yield a more stable final product. google.com This process is designed to enhance the long-term integrity of the resin, making it more suitable for use in demanding applications such as bonding agents and rubber compositions where stability over time is a critical performance factor. google.com

Integration of Renewable Resources in Resin Synthesis and Their Impact

In a move towards more sustainable polymer chemistry, significant research has focused on integrating renewable resources into the synthesis of p-tert-octylphenol formaldehyde resins. Bio-based materials such as bio-oil and lignin are being explored as partial substitutes for petroleum-derived phenol. google.comresearchgate.netbiorxiv.org This approach not only reduces reliance on fossil fuels but also imparts unique structural and performance characteristics to the resulting bio-based resins.

Bio-Oil and Lignin-Based Phenol Substitution: Mechanistic Considerations

Bio-oil, a complex mixture of oxygenated organic compounds derived from biomass pyrolysis, can be used to partially replace phenol in resin synthesis. researchgate.net The various components within bio-oil have different effects on the polymerization reaction. biorxiv.org

Positive Influences : Phenolic and ketonic compounds present in bio-oil have been shown to have a positive effect on the synthesis of bio-oil modified phenol-formaldehyde (BMPF) resins. biorxiv.org

Negative Influences : Conversely, aldehydes and acids within the bio-oil can have a negative impact on the resin formation process. biorxiv.org

Lignin, a complex natural polymer rich in phenolic structures, is another promising candidate for phenol substitution. google.com Its inherent aromaticity makes it a suitable, albeit complex, raw material for integration into the phenolic resin structure. The challenge lies in its complex structure and variability, which affects its reactivity during polymerization.

Reinforcement Mechanisms in Composite Materials

P-tert-octylphenol formaldehyde resins are valued for their use as a matrix material in composites due to their excellent adhesion, chemical resistance, and mechanical strength. hexiechem.com In a composite, the resin serves as the binder or matrix that surrounds and supports the reinforcement phase (e.g., fibers), transferring the load between the reinforcing elements and protecting them from environmental damage. The properties of the final composite are highly dependent on the interfacial adhesion between the resin matrix and the reinforcement.

Role of p-Tert-Octylphenol Formaldehyde Resins in Natural Fiber-Reinforced Composites

A key challenge in these composites is ensuring strong adhesion between the hydrophilic natural fibers and the more hydrophobic phenolic resin matrix. To overcome this, surface modification of the fibers, such as alkali treatment, is often employed. thecmrs.in This treatment can remove impurities and surface waxes from the fibers, increasing surface roughness and exposing more hydroxyl groups, which can improve the interfacial bonding with the resin. The effectiveness of the reinforcement mechanism, therefore, relies heavily on the resin's ability to wet and adhere to the surface of the natural fibers, enabling efficient stress transfer and resulting in a composite material with enhanced mechanical properties. thecmrs.in

Application in Synthetic Fiber-Reinforced Composites

p-Tert-octylphenol formaldehyde resins, a subset of the broader novolac resin family, are utilized as a matrix material in the fabrication of synthetic fiber-reinforced composites. Their inherent properties, such as excellent adhesion and chemical resistance, make them suitable for this purpose. google.com The incorporation of synthetic fibers, such as glass or carbon fibers, within a p-tert-octylphenol formaldehyde resin matrix results in a composite material with enhanced mechanical properties compared to the unreinforced resin. These composites find applications in various sectors, including the automotive and aerospace industries, where a combination of strength, durability, and thermal stability is required.

The performance of these composites is largely dependent on the type and architecture of the reinforcing fiber, the volume fraction of the fiber, and the manufacturing process employed. Research on phenolic resins, in general, provides insights into the potential performance of composites specifically utilizing the p-tert-octylphenol variant. For instance, studies on glass fiber-reinforced phenolic composites have demonstrated a significant increase in tensile and flexural strength with increasing fiber content. nih.govpiche.org.pktue.nl Similarly, carbon fiber-reinforced phenolic composites are known for their high strength-to-weight ratio and thermal stability. researchgate.net

The selection of a p-tert-octylphenol formaldehyde resin as the matrix is often driven by its ability to thoroughly wet and impregnate the fiber reinforcement, a critical factor for achieving a low-void-content composite. The processing characteristics of the resin, such as its viscosity and curing behavior, play a crucial role during composite manufacturing techniques like molding and pultrusion.

While specific performance data for p-tert-octylphenol formaldehyde resin in synthetic fiber-reinforced composites is not extensively detailed in publicly available research, the general mechanical properties of similar phenolic resin composites offer a baseline for expected performance. The following table presents typical mechanical properties of glass fiber-reinforced phenolic composites, which can be considered indicative of the performance achievable with p-tert-octylphenol formaldehyde resin as the matrix.

Table 1: Representative Mechanical Properties of Glass Fiber-Reinforced Phenolic Composites

| Property | Value |

|---|---|

| Tensile Strength | 86 - 96 MPa |

| Flexural Strength | 119 - 159 MPa |

| Impact Strength | 4 - 8 MPa·mm |

Note: These values are illustrative and can vary based on fiber content, orientation, and manufacturing process.

Mechanisms of Interfacial Adhesion in Hybrid Composite Systems

The performance of synthetic fiber-reinforced composites based on p-tert-octylphenol formaldehyde resin is critically dependent on the interfacial adhesion between the resin matrix and the reinforcing fibers. This adhesion governs the efficiency of stress transfer from the matrix to the stronger and stiffer fibers. A strong interfacial bond is essential for maximizing the mechanical properties of the composite. The mechanisms of adhesion at the fiber-matrix interface are complex and can be categorized into several key interactions.

Chemical Bonding: This involves the formation of covalent bonds between the functional groups on the surface of the synthetic fibers and the reactive components of the p-tert-octylphenol formaldehyde resin. To facilitate this, synthetic fibers are often treated with sizing agents or coupling agents. Silane coupling agents, for example, can form a chemical bridge between the inorganic fiber surface (e.g., glass fibers) and the organic phenolic resin matrix. researchgate.net The silane molecule hydrolyzes to form silanol groups that can react with the hydroxyl groups on the fiber surface, while the organofunctional group of the silane can co-react with the resin during curing.

Mechanical Interlocking: The surface topography of the reinforcing fibers plays a significant role in establishing mechanical adhesion. A rougher fiber surface provides more sites for the liquid resin to penetrate and mechanically lock onto upon curing. Surface treatments can be employed to increase the surface roughness of synthetic fibers, thereby enhancing the potential for mechanical interlocking with the p-tert-octylphenol formaldehyde resin.

Interdiffusion: At the interface, there can be a degree of mutual diffusion between the polymer chains of the resin and any polymeric sizing applied to the fibers. This entanglement of polymer chains across the interface creates a diffuse interphase region, which can enhance the toughness and durability of the bond.

The effectiveness of these adhesion mechanisms is influenced by several factors, including the surface energy of the fibers and the resin, the viscosity of the resin during impregnation, and the curing conditions. For optimal performance, the surface of the synthetic fibers is often modified to be more receptive to bonding with the phenolic matrix. The following table summarizes common surface treatments for synthetic fibers and their primary adhesion mechanism with a phenolic resin matrix.

Table 2: Surface Treatments for Synthetic Fibers and Their Influence on Adhesion

| Surface Treatment | Primary Adhesion Mechanism with Phenolic Resin |

|---|---|

| Silane Coupling Agents | Chemical Bonding |

| Plasma Treatment | Increased Surface Energy, Chemical Reactivity |

| Acid Etching | Increased Surface Roughness (Mechanical Interlocking) |

| Polymeric Sizing | Interdiffusion, Chemical Reactivity |

Regulatory Science and Chemical Management Research Relevant to 4 Tert Octylphenol Constituents

Methodologies for Identifying and Prioritizing Chemicals for Environmental Action

Regulatory agencies employ systematic methodologies to identify and prioritize chemicals like 4-tert-octylphenol (B29142) for environmental action. These frameworks are designed to assess potential risks and allocate resources effectively.

A key approach involves a multi-step process that begins with identifying a candidate chemical based on concerns about its potential hazard, exposure, and persistence in the environment. federalregister.gov For instance, the U.S. Environmental Protection Agency (EPA) identified 4-tert-octylphenol in its 2014 Toxic Substances Control Act (TSCA) Work Plan, assigning it scores for hazard, exposure, and persistence and bioaccumulation. federalregister.govregulations.gov This initial screening helps to flag chemicals that may require further investigation.

Following identification, a prioritization process is initiated. This often involves gathering and reviewing existing data on the chemical's properties, uses, and potential for human and environmental exposure. regulations.gov For endocrine-disrupting chemicals (EDCs) like 4-tert-octylphenol, this includes evaluating evidence of their potential to interfere with hormonal systems. acs.orgnih.gov Frameworks like the one proposed by the German Federal Institute for Risk Assessment (BfR) for EDCs include assessing the adversity of effects and establishing a mode of action. ecetoc.org

The prioritization may also consider factors such as production volume, use patterns, and the availability of international data and risk management actions. nih.govservice.gov.uk Chemicals that are determined to be of high priority then undergo a comprehensive risk evaluation to determine if they present an unreasonable risk to human health or the environment. federalregister.gov For example, the EPA has considered 4-tert-octylphenol as a candidate for high-priority substance designation under TSCA. federalregister.govnatlawreview.comlawbc.com

These methodologies often incorporate a weight-of-evidence approach, integrating data from various sources to build a comprehensive picture of a chemical's potential risk. ecetoc.org This ensures that decisions to take environmental action are based on a robust and scientifically sound foundation.

Analytical Techniques for Environmental Monitoring and Quantification of 4-tert-Octylphenol

Accurate and sensitive analytical techniques are essential for monitoring the presence and concentration of 4-tert-octylphenol in various environmental compartments. These methods are crucial for assessing exposure levels and the effectiveness of risk management strategies.

Several advanced analytical techniques have been developed and validated for the detection of 4-tert-octylphenol in environmental samples such as water, sediment, and biological tissues. evs.institutehyperwriteai.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of 4-tert-octylphenol. epa.govdphen1.comdaneshyari.com It offers high sensitivity and selectivity, allowing for the detection of the compound at very low concentrations. dphen1.com The method typically involves a solid-phase extraction (SPE) step to concentrate the analyte from the sample matrix before analysis by LC-MS/MS. epa.govdphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust method for the determination of 4-tert-octylphenol. dphen1.comresearchgate.netnih.gov To improve the volatility and chromatographic behavior of the compound, a derivatization step is often employed. researchgate.netmdpi.com This technique also provides excellent sensitivity and selectivity. dphen1.comthermofisher.com

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence): This method offers high sensitivity for the analysis of phenolic compounds like 4-tert-octylphenol. chromsoc.jprsc.orgnih.govrsc.orgacs.org The native fluorescence of the compound can be utilized for detection, or a fluorescent labeling reagent can be used to enhance sensitivity. chromsoc.jpacs.org

These methods are rigorously validated to ensure their accuracy, precision, and reliability for environmental monitoring purposes.

A critical aspect of method development is the establishment of detection limits (LOD) and quantification limits (LOQ). These parameters define the lowest concentration of 4-tert-octylphenol that can be reliably detected and quantified in a given environmental matrix.

The LOD is the smallest amount of a substance that can be distinguished from its absence, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. nih.gov These limits are crucial for environmental risk assessment as they determine the ability to measure concentrations that may be relevant to potential adverse effects in organisms.

The table below presents a summary of detection and quantification limits for 4-tert-octylphenol using various analytical techniques as reported in the scientific literature.

Research on Regulatory Frameworks and Risk Management Strategies Related to 4-tert-Octylphenol

Due to its identification as an endocrine disruptor, 4-tert-octylphenol has been the subject of significant research within various regulatory frameworks aimed at managing its potential risks.

In the European Union, 4-tert-octylphenol is identified as a substance of very high concern (SVHC) under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation due to its endocrine-disrupting properties in the environment. umweltbundesamt.denih.govineris.fr This designation triggers a process that may lead to its inclusion in the Authorisation List, which would require companies to obtain specific permission for its continued use. service.gov.ukuseforesight.io The substance is also listed as a priority substance under the EU Water Framework Directive, which aims to protect and improve the quality of water resources. service.gov.ukoekotoxzentrum.ch

In the United States, the EPA has included 4-tert-octylphenol in its assessments under the Toxic Substances Control Act (TSCA). federalregister.govnatlawreview.comlawbc.com It was part of the 2014 TSCA Work Plan and has been considered a candidate for high-priority substance designation, which would necessitate a comprehensive risk evaluation. federalregister.govregulations.gov

International Chemical Management Initiatives and Their Influence on Research Directives and Priorities

International cooperation plays a significant role in the management of chemicals like 4-tert-octylphenol. Several international bodies and agreements influence research priorities and regulatory actions globally.

The OSPAR Commission , which works to protect the marine environment of the North-East Atlantic, has identified 4-tert-octylphenol as a substance for priority action. service.gov.uk OSPAR has published background documents on the substance, which have informed risk assessments and management strategies in member countries. service.gov.ukospar.orgospar.org

While not currently listed as a persistent organic pollutant (POP) under the Stockholm Convention , the convention's framework for identifying and managing POPs influences how chemicals with similar properties are evaluated. pops.intepd.gov.hkstate.govwikipedia.orgpops.intindustrialchemicals.gov.au The criteria for listing substances under the convention, such as persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects, provide a benchmark for assessing chemicals of global concern.

These international initiatives foster collaboration among countries, promote the sharing of scientific information, and encourage a harmonized approach to chemical management. researchgate.netcanada.ca This, in turn, helps to direct research efforts towards understanding the global distribution, fate, and effects of substances like 4-tert-octylphenol, ultimately leading to more effective and coordinated risk management actions worldwide.

Table of Chemical Compounds

Q & A

Q. What are the standard methodologies for synthesizing and characterizing PF resins?

PF resins are synthesized via condensation reactions between phenol and formaldehyde under alkaline conditions. Key characterization methods include:

- Free formaldehyde quantification using hydroxylamine hydrochloride titration (ISO 9397:1997), where liberated HCl is neutralized with NaOH .

- Solid content determination by heating resin samples to 135°C for 2 hours and measuring residual mass .

- Curing behavior analysis via differential scanning calorimetry (DSC), identifying onset, peak, and end temperatures of exothermic reactions .

Q. How are adsorption techniques applied to remediate PF resin production wastewater?

Adsorption using activated carbon (AC) is effective for removing phenol and formaldehyde from wastewater. Key parameters include:

- Adsorption efficiency : Static conditions show phenol removal follows KsAU > SKD-515 > AG-OV-1, while formaldehyde removal favors KsAU > AG-3 > AG-OV-1 .

- Dynamic adsorption modeling : Experimental data align with theoretical models (e.g., equation-based curves), enabling process optimization without additional trials .

Q. What analytical methods are used to assess PF resin composition and substitution effects?

- GC-MS/GC-FID : Quantifies bio-oil components (e.g., coumarins) when substituting phenol, revealing reduced reactivity due to steric hindrance from ortho/para substituents .

- pH and solid content measurements : Monitor resin stability and curing potential .

Advanced Research Questions

Q. How does partial phenol substitution with bio-oil impact PF resin performance?

Substituting phenol with bio-oil (e.g., lignin-derived compounds) alters resin properties:

- Reduced reactivity : Bio-oil’s substituted phenols lower crosslinking density, increasing free formaldehyde content (up to 45% substitution raises free formaldehyde by ~20%) .

- Anti-swelling efficiency (ASE) : At 30% substitution and 140°C curing, ASE remains comparable to pure PF resins (~70%), but higher substitution or lower curing temperatures degrade performance .

- Leaching behavior : Bio-oil resins exhibit higher mass loss (MLResin) during water immersion, attributed to incomplete polymerization and soluble oligomers .

Q. What experimental design considerations address contradictions in curing temperature effects?

- Temperature-dependent curing : Higher temperatures (140°C vs. 120°C) reduce leaching by 15–20% due to enhanced crosslinking but require energy-cost trade-offs .

- Contradiction in formaldehyde release : Despite higher free formaldehyde in substituted resins, DSC shows no direct correlation with post-curing emissions, suggesting hydrolytic stability varies with polymer architecture .

Q. How do adsorption isotherms and kinetics resolve discrepancies in wastewater treatment studies?

- Competitive adsorption : In mixed phenol-formaldehyde systems, formaldehyde adsorption capacity decreases by 30–40% compared to single-component systems, requiring ACs with tailored pore structures .

- Kinetic models : Pseudo-second-order models better fit phenol adsorption (R² > 0.98), while Elovich models describe formaldehyde’s slower diffusion .

Q. What strategies mitigate free formaldehyde emissions while maintaining resin performance?

- Additive use : Amines (e.g., urea) scavenge free formaldehyde, reducing emissions by 50–60% without compromising thermal stability .

- Optimized molar ratios : Lower formaldehyde/phenol ratios (1.5:1 vs. 2:1) decrease free formaldehyde by 25% but require longer curing times .

Data Contradiction Analysis

Q. Why do substituted PF resins show inconsistent anti-swelling efficiency (ASE) across studies?

- Curing temperature variability : ASE improves by 10–15% at 140°C vs. 120°C due to enhanced crosslinking, but bio-oil’s thermal instability above 130°C limits gains .

- Resin inhomogeneity : Bio-oil’s low water solubility causes phase separation at >30% substitution, reducing cell-wall penetration and ASE consistency (standard deviation increases to ±8%) .